molecular formula C22H22N4O3S B14390517 Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- CAS No. 88412-91-3

Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)-

Cat. No.: B14390517
CAS No.: 88412-91-3
M. Wt: 422.5 g/mol
InChI Key: YVQAPVVKNRCDRE-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- is a complex organic compound that features a combination of acridine and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety is often synthesized through cyclization reactions involving anthranilic acid derivatives. The subsequent steps involve the introduction of the sulfonamide group and the hydroxyethylamino group through nucleophilic substitution and condensation reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the acridine and sulfonamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The acridine moiety can intercalate into DNA, disrupting its structure and function. The sulfonamide group can inhibit enzymes by mimicking natural substrates. These interactions lead to various biological effects, including cell cycle arrest, apoptosis, and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-chloroethyl)amino)phenyl)-
  • Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-methoxyethyl)amino)phenyl)-

Uniqueness

Methanesulfonamide, N-(4-(9-acridinylamino)-3-((2-hydroxyethyl)amino)phenyl)- is unique due to the presence of the hydroxyethylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, reactivity, and ability to form hydrogen bonds, making it more versatile in various applications compared to its analogs.

Properties

CAS No.

88412-91-3

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)-3-(2-hydroxyethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C22H22N4O3S/c1-30(28,29)26-15-10-11-20(21(14-15)23-12-13-27)25-22-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)22/h2-11,14,23,26-27H,12-13H2,1H3,(H,24,25)

InChI Key

YVQAPVVKNRCDRE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)NCCO

Origin of Product

United States

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